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Compound of Interest

Compound Name:
6-(Dihexylamino)anthracene-2-

carbonitrile

CAS No.: 919992-05-5

Cat. No.: B15172076

Get Quote

Executive Summary
The dihexylamino moiety (

) is increasingly utilized in drug delivery systems, particularly in lipid nanoparticles (LNPs) and
lipophilic prodrugs, to enhance membrane permeability. However, its long aliphatic chains
introduce specific mass spectrometric challenges compared to shorter homologs like diethyl- or
dimethylamino groups.

This guide provides an objective technical comparison of fragmentation pathways for

dihexylamino groups against their lower-molecular-weight alternatives. It details the transition

from radical-driven mechanisms (EI) to proton-driven rearrangements (ESI-CID), establishing

m/z 114 and neutral loss of 84 Da as the critical diagnostic signatures.

Part 1: The Dihexylamino Moiety in MS
Structural Context & Ionization Physics
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The dihexylamino group consists of a tertiary nitrogen bonded to two hexyl chains (

). Its fragmentation behavior is governed by the stability of the resulting carbocations and
iminium ions.

Formula:

Monoisotopic Mass Addition: +268.29 Da (if replacing H)

Key Characteristic: High lipophilicity leads to efficient ionization in ESI but requires higher

collision energies (CE) for fragmentation due to the degrees of freedom in the flexible alkyl

chains.

Comparison of Alternatives: Chain Length Effects
The following table contrasts the dihexylamino group with common alternatives. Note the shift

in the "Diagnostic Base Peak" (EI) and "Primary Neutral Loss" (ESI).

Feature
Dimethylamino (

)

Diethylamino (

)

Dihexylamino (

)

Steric Bulk Low Medium High (Flexible)

EI Diagnostic Peak (

-cleavage)
m/z 58 m/z 72 m/z 114

ESI Primary

Mechanism

Direct N-C cleavage

(High Energy)

Onium reaction /

Alkene loss

Onium reaction /

Alkene loss

ESI Neutral Loss
-45 Da (

)
-28 Da (Ethene) -84 Da (Hexene)

Transition State
N/A (No

-H)

4-membered

(Strained)

6-membered

(Favored)
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Analyst Insight: The dihexyl group's ability to form a 6-membered transition state via a

McLafferty-type rearrangement (in EI) or an onium reaction (in ESI) makes its fragmentation

more predictable but energetically distinct from the strained 4-membered transition state of

diethyl groups.

Part 2: Mechanistic Deep Dive
Electron Ionization (EI): The Radical Pathway
In "hard" ionization (70 eV), the radical cation directs fragmentation. The dominant pathway is

-cleavage.[1][2][3][4]

Mechanism: The radical site on the nitrogen induces homolytic cleavage of the C-C bond

adjacent to the

-carbon.

Process:

Loss of Pentyl Radical (

, 71 Da).

Result: A resonance-stabilized iminium ion at m/z 114.

Calculation:

.

Electrospray Ionization (ESI-CID): The Proton Pathway
In LC-MS/MS, the precursor is the even-electron
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ion. Radical cleavage is suppressed; charge-remote or charge-proximal rearrangements
dominate.

Primary Pathway (Alkene Loss): The protonated nitrogen activates the

-carbon on the hexyl chain. A hydrogen transfer occurs, eliminating a neutral hexene
molecule.

Transition:

(Hexene).

Observation: A neutral loss of 84 Da.

Secondary Pathway: The remaining mono-hexyl amine undergoes a second elimination.

Transition:

.

Observation: A second neutral loss of 84 Da.

Visualization: Fragmentation Pathways
The following diagram illustrates the divergent pathways for EI and ESI.
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Click to download full resolution via product page

Figure 1: Divergent fragmentation pathways for Dihexylamino groups under Hard (EI) and Soft

(ESI) ionization.

Part 3: Experimental Protocol (Self-Validating)
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To confirm the presence of a dihexylamino group, use this stepped collision energy protocol.

This method validates the moiety by observing the sequential loss of the alkyl chains.

Protocol: Sequential Alkyl Stripping (SAS)
Objective: Confirm dihexylamino structure via observation of double neutral loss (2x 84 Da).

Sample Prep: Dilute sample to 1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid.

Source Conditions (ESI+):

Spray Voltage: 3.5 kV

Capillary Temp: 300°C (Higher temp helps desolvation of lipophilic tails).

MS/MS Workflow:

Step A (Precursor Isolation): Isolate the

ion (isolation width 1.0 Da).

Step B (Energy Ramp): Apply a Collision Energy (CE) ramp from 10 eV to 60 eV.

Step C (Data Extraction): Plot the "Survival Yield" of the precursor vs. CE.

Validation Criteria (The "Check"):

At Low CE (15-25 eV): Appearance of

.

At High CE (35-50 eV): Appearance of

.

Failure Mode: If you see a loss of 28 Da (ethyl) or 56 Da (butyl) instead, the chain length is

incorrect.

Workflow Decision Tree
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Unknown Amine Sample
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Check Neutral Loss

Loss of 84 Da
(Hexene)

Yes

Loss of 28/56 Da

No

Validates Structure
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Click to download full resolution via product page

Figure 2: Decision matrix for identifying dihexylamino groups based on ionization source

availability.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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